molecular formula C9H9NO4 B155863 3-(3-Nitrophenyl)propionic acid CAS No. 1664-57-9

3-(3-Nitrophenyl)propionic acid

Cat. No.: B155863
CAS No.: 1664-57-9
M. Wt: 195.17 g/mol
InChI Key: ZOANOABZUNJOJT-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)propionic acid is an organic compound with the molecular formula C9H9NO4. It is characterized by a nitro group (-NO2) attached to the benzene ring at the third position and a propionic acid group (-CH2CH2COOH) attached to the same ring. This compound is a light yellow solid that is soluble in methanol and has a melting point of 110-112°C .

Scientific Research Applications

3-(3-Nitrophenyl)propionic acid has various applications in scientific research:

Safety and Hazards

The safety information for 3-(3-Nitrophenyl)propionic acid indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 3-(3-Nitrophenyl)propionic acid is the mitochondrial complex II , also known as succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

This compound acts as a neurotoxin by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal functioning of the mitochondria, leading to a reduction in ATP synthesis . The compound also leads to an excessive production of free radicals, which can cause cellular damage .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production . This disruption leads to a decrease in ATP synthesis, causing an energy deficiency within the cell . The compound also induces the production of free radicals, which can cause oxidative stress and damage to cellular components .

Pharmacokinetics

It is known that the compound can affect several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation . These effects can influence the compound’s bioavailability and its overall impact on the body.

Result of Action

The action of this compound results in cellular hypoxia and damage . Specifically, it leads to the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum . This is characterized by motor impairments, a key clinical manifestation of Huntington’s disease . The compound’s action also enhances neuroinflammation, excitotoxicity, and apoptosis .

Preparation Methods

3-(3-Nitrophenyl)propionic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(3-Nitrophenyl)propionic acid undergoes several types of chemical reactions:

Comparison with Similar Compounds

3-(3-Nitrophenyl)propionic acid can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents on the benzene ring.

Properties

IUPAC Name

3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOANOABZUNJOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375063
Record name 3-(3-Nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-57-9
Record name 3-(3-Nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Nitrophenyl)propionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(3-Nitrophenyl)propionic acid in the synthesis of 3-aminophenylacetylene described in the research?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 3-aminophenylacetylene. The research outlines a process where it undergoes bromination and subsequent debromination reactions to ultimately yield the desired 3-aminophenylacetylene [].

Q2: Are there alternative synthetic routes to 3-aminophenylacetylene that don't involve this compound?

A2: While the provided research focuses on a specific synthetic route [], other methods to produce 3-aminophenylacetylene might exist. Exploring alternative synthetic pathways often involves considering factors such as the cost and availability of starting materials, reaction conditions, overall yield, and the environmental impact of the process.

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